N-(2-fluorophenyl)-2-morpholinoacetamide oxalate
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Overview
Description
N-(2-fluorophenyl)-2-morpholinoacetamide oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to a morpholinoacetamide moiety, with the oxalate serving as a counterion. The presence of the fluorine atom in the phenyl ring often imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-morpholinoacetamide oxalate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)-2-chloroacetamide.
Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to yield N-(2-fluorophenyl)-2-morpholinoacetamide.
Oxalate Formation: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-morpholinoacetamide oxalate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinoacetamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can modify the morpholinoacetamide moiety.
Scientific Research Applications
N-(2-fluorophenyl)-2-morpholinoacetamide oxalate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-morpholinoacetamide oxalate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholinoacetamide moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
Uniqueness
N-(2-fluorophenyl)-2-morpholinoacetamide oxalate is unique due to the presence of the morpholinoacetamide moiety, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-morpholin-4-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.C2H2O4/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;3-1(4)2(5)6/h1-4H,5-9H2,(H,14,16);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPRYSFFHAYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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